molecular formula C21H13N3O6S B2659960 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-90-7

6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2659960
CAS No.: 886170-90-7
M. Wt: 435.41
InChI Key: WVCNXBZKIBLYLI-UHFFFAOYSA-N
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Description

6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring multiple functional groups, including methoxy, nitrophenyl, thiazole, and chromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno-Pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminobenzaldehyde derivative and a β-ketoester.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Attachment of the Nitro Group: Nitration of the phenyl ring can be performed using a mixture of concentrated nitric and sulfuric acids.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or palladium on carbon with hydrogen gas.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a versatile intermediate.

Biology

The compound’s structural features suggest potential biological activity, such as antimicrobial or anticancer properties. Research into its biological effects could lead to the development of new pharmaceuticals.

Medicine

Due to its potential biological activity, this compound could be investigated as a lead compound in drug discovery programs. Its ability to interact with various biological targets makes it a candidate for therapeutic development.

Industry

In materials science, the compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The nitrophenyl and thiazole groups could play a role in binding to biological targets, while the chromeno-pyrrole core might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared to other chromeno-pyrrole derivatives, such as:

Uniqueness

The presence of the nitrophenyl group distinguishes this compound from its analogs, potentially imparting unique electronic properties and reactivity. The combination of methoxy, nitrophenyl, and thiazole groups in a single molecule is relatively rare, making this compound a unique subject for research.

Conclusion

This compound is a multifaceted compound with significant potential in various scientific fields. Its complex structure allows for diverse chemical reactions and applications, from organic synthesis to potential therapeutic uses. Further research into its properties and applications could uncover new and valuable uses for this intriguing molecule.

Properties

CAS No.

886170-90-7

Molecular Formula

C21H13N3O6S

Molecular Weight

435.41

IUPAC Name

6-methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H13N3O6S/c1-29-13-5-6-14-15(10-13)30-19-16(18(14)25)17(11-3-2-4-12(9-11)24(27)28)23(20(19)26)21-22-7-8-31-21/h2-10,17H,1H3

InChI Key

WVCNXBZKIBLYLI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])C5=NC=CS5

solubility

not available

Origin of Product

United States

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